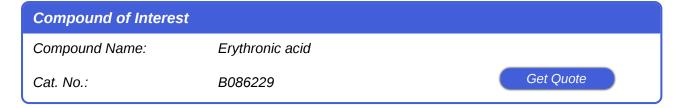


# An In-depth Technical Guide to the Physical and Chemical Properties of Erythronate

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Erythronate is a sugar acid anion derived from the four-carbon sugar erythrose. It has garnered increasing interest in the scientific community due to its role as a metabolite in various biological systems, its connection to the pentose phosphate pathway (PPP), and its potential as a biomarker in disease states, including cancer.[1][2][3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of erythronate, details relevant experimental protocols, and visualizes its key metabolic pathways.

# **Physical and Chemical Properties**

Erythronate is the conjugate base of **erythronic acid**. The available experimental data primarily pertains to **erythronic acid**, which exists as a solid at room temperature.[5] A summary of its physical and chemical properties is presented in Table 1. It is important to note that while experimental data for some properties are available, others are based on computational predictions.

Table 1: Physical and Chemical Properties of Erythronic Acid and Erythronate



Property	Value	Data Type	Source
Molecular Formula	C <sub>4</sub> H <sub>8</sub> O <sub>5</sub> (Erythronic Acid)	Experimental	[5][6]
C <sub>4</sub> H <sub>7</sub> O <sub>5</sub> <sup>-</sup> (Erythronate)	Experimental	[6]	
Molecular Weight	136.10 g/mol (Erythronic Acid)	Computed	[5]
135.10 g/mol (D- Erythronate)	Computed	[6]	
Physical State	Solid	Experimental	[5]
Melting Point	100 - 102 °C	Experimental	[5]
Boiling Point	Not available	-	
Solubility in Water	Predicted to be high (488 g/L)	Predicted	_
pKa (Strongest Acidic)	~3.4	Predicted	_

## **Spectroscopic Data**

Detailed experimental spectra for erythronate are not widely available in the public domain. However, information from Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been reported for its detection and quantification in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Derivatization: For GC-MS analysis, erythronate is typically derivatized, for example, by trimethylsilylation (TMS), to increase its volatility.[7]
- Fragmentation: The trimethylsilyl derivative of erythronate produces characteristic fragment ions upon electron ionization. A notable fragment ion observed is at a mass-to-charge ratio (m/z) of 409, which contains all four carbon atoms of the original molecule.[7] In stable isotope labeling studies using [U-13C6]glucose, this fragment shifts to m/z 413, confirming



that all four carbons of erythronate are derived from glucose.[7] Another significant ion for quantification is observed at m/z 292.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹³C NMR: A predicted ¹³C NMR spectrum for **erythronic acid** in D²O is available in the Human Metabolome Database.[8]
- ¹H NMR: While specific experimental ¹H NMR spectra for erythronate are not readily available, this technique is widely used for the structural elucidation of related sugar acids and hydroxy acids.

Infrared (IR) Spectroscopy:

• Experimental FT-IR spectra for erythronate are not available in the searched literature.

## **Experimental Protocols**

Detailed experimental protocols for the determination of all physical and chemical properties of erythronate are not explicitly published. However, standard methodologies for compounds of similar nature, such as sugar acids, are applicable. Below is a detailed protocol for the analysis of erythronate in biological samples using GC-MS, based on published studies.[1][9]

Protocol: Quantification of Erythronate in Biological Samples by GC-MS

- 1. Sample Preparation and Metabolite Extraction:
- Cell Culture: Culture cells (e.g., A549 lung carcinoma cells) in appropriate media. For stable isotope labeling, culture in media containing a 1:1 mixture of unlabeled and [U-<sup>13</sup>C<sub>6</sub>]glucose.
  [7]
- Extraction:
  - Aspirate the culture medium and wash the cells with an appropriate buffer (e.g., phosphate-buffered saline).
  - Quench metabolism by adding a cold solvent mixture, such as methanol/water (e.g., 7:1 v/v).[10]



- Scrape the cells and collect the cell suspension.
- Perform centrifugation to pellet cell debris.
- Collect the supernatant containing the polar metabolites.
- Dry the supernatant, for example, using a vacuum concentrator.

#### 2. Derivatization:

- To the dried metabolite extract, add a derivatization agent to increase the volatility of erythronate for GC analysis. A common method is trimethylsilylation (TMS).
- Add a solution of methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.
- Subsequently, add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to silylate hydroxyl and carboxyl groups.

#### 3. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:
  - Column: Use a suitable capillary column, such as a DB-5ms.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[9]
  - Temperature Program:
    - Initial temperature: 90°C, hold for 1 minute.
    - Ramp: Increase to 320°C at a rate of 15°C/min.[9]
    - Final hold: 320°C for 8 minutes.[9]
  - Injection: Inject the derivatized sample into the GC inlet.
- Mass Spectrometer (MS) Conditions:



o Ionization: Electron ionization (EI) at 70 eV.[9]

Source Temperature: 230°C.[9]

Quadrupole Temperature: 150°C.[9]

Scan Range: Acquire mass spectra over a suitable m/z range (e.g., 70-800).[9]

#### 4. Data Analysis:

- Peak Identification: Identify the peak corresponding to the TMS-derivative of erythronate based on its retention time and mass spectrum.
- Quantification: Quantify erythronate by integrating the peak area of a characteristic ion (e.g., m/z 292 or 409) and comparing it to a standard curve prepared with known concentrations of erythronate.[1][7]

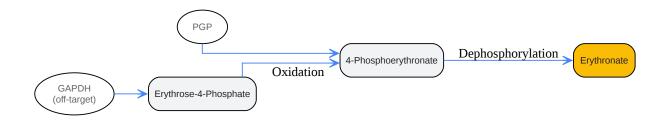
## **Biological Role and Metabolic Pathways**

Erythronate is an intermediate in cellular metabolism, primarily linked to the pentose phosphate pathway (PPP).[1][2] Its accumulation has been observed in various cancer cell lines, suggesting a role in metabolic reprogramming in cancer.[1][4] Two primary biosynthetic pathways for erythronate from the PPP intermediate erythrose-4-phosphate (E4P) have been described.[1][2][11]

Pathway 1: Oxidation followed by Dephosphorylation

In this pathway, erythrose-4-phosphate is first oxidized to 4-phosphoerythronate (4PE). This reaction can be catalyzed by the off-target activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][2] Subsequently, 4-phosphoerythronate is dephosphorylated by phosphoglycolate phosphatase (PGP) to yield erythronate.[1] This pathway is considered a detoxification mechanism, as 4-phosphoerythronate can inhibit the PPP enzyme 6-phosphogluconate dehydrogenase.[1]



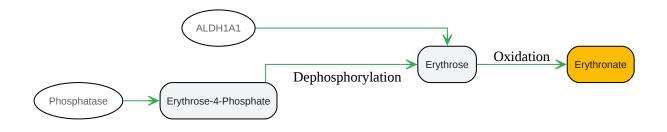


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Caption: Pathway 1 of Erythronate Biosynthesis.

#### Pathway 2: Dephosphorylation followed by Oxidation

An alternative route involves the initial dephosphorylation of erythrose-4-phosphate to form erythrose. This step is catalyzed by a yet-to-be-fully-identified phosphatase.[1] The resulting erythrose is then oxidized to erythronate, a reaction predominantly catalyzed by aldehyde dehydrogenase 1A1 (ALDH1A1).[1][4][11]



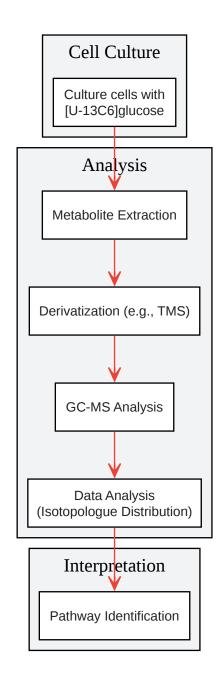
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Caption: Pathway 2 of Erythronate Biosynthesis.

# **Experimental Workflow for Pathway Elucidation**

The elucidation of these biosynthetic pathways often involves stable isotope tracing studies coupled with mass spectrometry. A general workflow for such an experiment is outlined below.





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Caption: Workflow for Metabolic Pathway Elucidation.

## Conclusion

Erythronate is a metabolite of growing significance with established links to the pentose phosphate pathway and potential implications in cancer metabolism. This guide summarizes the current knowledge of its physical and chemical properties, highlighting the need for more



comprehensive experimental characterization. The provided metabolic pathways and experimental workflow offer a foundational understanding for researchers and professionals in drug development and related scientific fields. Further investigation into the precise enzymatic regulation of erythronate biosynthesis and its downstream effects is warranted to fully elucidate its biological functions and therapeutic potential.

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